4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a butoxy group, a morpholinopyrimidine moiety, and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholinopyrimidine Core: This step involves the reaction of appropriate starting materials to form the morpholinopyrimidine core.
Attachment of the Butoxy Group: The butoxy group is introduced through a nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to 4-butoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide include other morpholinopyrimidine derivatives and benzenesulfonamide compounds These compounds share structural similarities but may differ in their chemical reactivity and biological activity
Properties
IUPAC Name |
4-butoxy-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-3-4-11-28-18-5-7-19(8-6-18)29(25,26)21-15-17-14-16(2)22-20(23-17)24-9-12-27-13-10-24/h5-8,14,21H,3-4,9-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAABVWUSNHAHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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